molecular formula C13H19NO3 B312410 N-isobutyl-3,5-dimethoxybenzamide

N-isobutyl-3,5-dimethoxybenzamide

Cat. No.: B312410
M. Wt: 237.29 g/mol
InChI Key: NHRSCIPSUYHNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-3,5-dimethoxybenzamide is a synthetic benzamide derivative intended for research purposes. Compounds within this chemical class are of significant interest in medicinal chemistry and pharmacology. Scientific literature indicates that N-isobutyl benzamide derivatives are investigated for their potential biological activities. Specifically, related analogs have been studied for their apparent influence on the ecdysteroid receptor, showing insect molting hormone activity . Furthermore, research on structurally similar N-substituted benzimidazole benzamides suggests that the N-isobutyl group can be a significant structural feature, contributing to biological activity in various assays . The dimethoxy substituents on the benzamide ring are common in drug discovery, often used to modulate the compound's electronic properties, lipophilicity, and subsequent interaction with biological targets. Researchers are exploring these and other benzamide derivatives for a range of applications in early-stage discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

3,5-dimethoxy-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C13H19NO3/c1-9(2)8-14-13(15)10-5-11(16-3)7-12(6-10)17-4/h5-7,9H,8H2,1-4H3,(H,14,15)

InChI Key

NHRSCIPSUYHNCU-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC(=CC(=C1)OC)OC

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Amide Nitrogen

The nature of the N-substituent significantly affects chemical behavior:

  • N,N-Diethyl-3,5-dimethoxybenzamide : This analog, with smaller ethyl groups, is widely used in directed ortho metalation (DOM) reactions due to its ability to stabilize intermediates via electron donation. Its synthesis yield reaches 60.4% under optimized conditions . In contrast, N-isobutyl-3,5-dimethoxybenzamide ’s bulkier isobutyl group may hinder metalation efficiency but enhance steric protection of reactive sites .
  • N-Hydroxy-3,5-dimethoxybenzamide (4c) : The hydroxamate derivative exhibits distinct coordination properties, forming iron complexes that mimic humic substances. Its synthesis yield (35%) is lower than typical alkyl-substituted benzamides, likely due to the instability of the hydroxylamine moiety .

Table 1: Comparison of N-Substituted 3,5-Dimethoxybenzamides

Compound N-Substituent Yield (%) Key Properties/Applications Reference
N-Isobutyl-3,5-dimethoxybenzamide Isobutyl N/A Steric protection, DMG potential
N,N-Diethyl-3,5-dimethoxybenzamide Diethyl 60.4 DOM reactions, high reactivity
4-(Benzyloxy)-N-hydroxy-3,5-dimethoxybenzamide Hydroxamate 35 Iron complex formation
1,4-Dihydro-N-butyl-3,5-dimethoxybenzamide Butyl (dihydro) Low Birch reduction studies

Methoxy Substitution Patterns

The position and number of methoxy groups influence electronic distribution and intermolecular interactions:

  • N-(3,5-Dimethoxyphenyl)benzamide : This analog lacks an alkyl group on the amide nitrogen but retains the 3,5-dimethoxy pattern. Single-crystal X-ray studies reveal planar aromatic rings and hydrogen-bonded networks, suggesting high crystallinity .
  • N-Hydroxy-2,5-dimethoxybenzamide (II-5c) : With methoxy groups at the 2- and 5-positions, this compound shows altered NMR chemical shifts (δ 3.66–3.72 ppm for methoxy protons) compared to 3,5-substituted analogs, indicating distinct electronic environments .

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